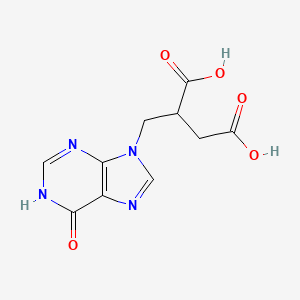
2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid
Cat. No. B8389631
M. Wt: 266.21 g/mol
InChI Key: AZJOXFCXPOXDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091432
Procedure details


2.00 g (6.82 mmol) of 2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester (AIT-0073) was placed into a 50 ml round bottom flask equipped with a magnetic stirring bar. Then 10 ml glacial acetic acid was added and the solution was stirred until homogeneous. 2.35 g (34.10 mmol) of NaNO2 in 4 ml of H2O was added to the stirring solution dropwise. The stoppered solution was stirred for 24 hours at room temperature. An additional 0.775 g (11.23 mmol) of NaNO2 in 1 ml H2O was added and the solution was stirred for another 24 hours. The acetic acid was removed under reduced pressure on the rotary evaporator. Water was added and was removed in the same manner. This was repeated again until little or no more acetic acid was left. 10 ml of H2O was added to the semi-solid residue to completely dissolve the mixture. This solution was extracted with 30 ml-40 ml of acetonitrile and the aqueous layer was discarded. The organic layer was washed twice with 30 ml of saturated brine. Upon evaporation of the solvent, a light orange oil was obtained. This was treated with 35 ml of ethyl ether and triturated with methanol to yield 615 mg of 3-[(1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]butanedioicacid, methyl diester (AIT-0075) as an off-white solid. Yield: 31% m.p. 130°-135° C.
Name
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
Quantity
2 g
Type
reactant
Reaction Step One







Yield
31%
Identifiers


|
REACTION_CXSMILES
|
N[CH:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([CH2:17][C:18]([O:20]C)=[O:19])[C:13]([O:15]C)=[O:14])[CH:5]=[N:4][C:3]1=2.C(O)(=[O:24])C.N([O-])=O.[Na+].C(OCC)C>O>[O:24]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([C:13]([OH:15])=[O:14])[CH2:17][C:18]([OH:20])=[O:19])[CH:5]=[N:4][C:3]1=2 |f:2.3|
|
Inputs


Step One
|
Name
|
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1C=2N=CN(C2N=CN1)CC(C(=O)OC)CC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
Step Four
Step Five
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred until homogeneous
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The stoppered solution was stirred for 24 hours at room temperature
|
|
Duration
|
24 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for another 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetic acid was removed under reduced pressure on the rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in the same manner
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 ml of H2O was added to the semi-solid residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to completely dissolve the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted with 30 ml-40 ml of acetonitrile
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with 30 ml of saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a light orange oil was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=2N=CN(C2N=CN1)CC(CC(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 615 mg | |
| YIELD: PERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
